Hydrophobicity: Quantifying the Difference Between C10 and C4 Vinyl Esters
Vinyl decanoate demonstrates significantly higher hydrophobicity compared to vinyl acetate. This is evidenced by its calculated partition coefficient (XLogP3) of 4.7 , a value that reflects the contribution of its C10 aliphatic tail. In contrast, the XLogP3 for vinyl acetate is approximately 0.73 [1]. Furthermore, this difference is starkly illustrated by water solubility data: the branched isomer vinyl neo-decanoate has a reported solubility of ~4 × 10⁻⁵ M at 50 °C [2], while vinyl acetate's solubility is much higher at ~0.3 M [3]. This 7,500-fold difference in solubility directly impacts the water resistance and self-assembly behavior of the resulting polymers.
| Evidence Dimension | Hydrophobicity / Water Repellency |
|---|---|
| Target Compound Data | Calculated XLogP3 = 4.7; Water solubility (for neo-isomer) ≈ 4 × 10⁻⁵ M (at 50 °C) |
| Comparator Or Baseline | Vinyl Acetate: Calculated XLogP3 ≈ 0.73; Water solubility ≈ 0.3 M |
| Quantified Difference | Δ XLogP3 = +3.97; Water solubility is lower by a factor of ~7,500x |
| Conditions | XLogP3 values are computational predictions; Water solubility data from published studies under specified conditions. |
Why This Matters
This data provides a quantitative basis for selecting vinyl decanoate over vinyl acetate when designing water-repellent coatings, low-swell adhesives, or polymers intended for self-assembly in aqueous environments.
- [1] PubChem. (n.d.). Vinyl acetate (Compound Summary). National Library of Medicine. View Source
- [2] De Bruyn, H., Miller, C. M., Bassett, D. R., & Gilbert, R. G. (2002). Emulsion Polymerization of Vinyl neo-Decanoate, a “Water-Insoluble” Monomer. Macromolecules, 35(22), 8371–8377. View Source
- [3] International Atomic Energy Agency (IAEA). (1998). Gamma radiolysis and vinyl esters. INIS Repository, 30(3). View Source
